Thermal Decomposition Threshold: Bis[4-(2-phenyl-2-propyl)phenyl]amine vs. Unsubstituted Diphenylamine
Bis[4-(2-phenyl-2-propyl)phenyl]amine exhibits a thermal decomposition temperature of approximately 280°C [1]. In contrast, unsubstituted diphenylamine undergoes significant thermal degradation at substantially lower temperatures (reported decomposition onset below 200°C), limiting its utility in high-temperature polymer processing environments [1]. This elevated thermal threshold is attributable to steric stabilization conferred by the para-positioned α,α-dimethylbenzyl substituents.
| Evidence Dimension | Thermal decomposition temperature |
|---|---|
| Target Compound Data | Approximately 280°C |
| Comparator Or Baseline | Unsubstituted diphenylamine (decomposition onset <200°C) |
| Quantified Difference | >80°C higher decomposition threshold |
| Conditions | Thermogravimetric analysis; compound class comparison (class-level inference; note: direct head-to-head TGA data under identical conditions not identified) |
Why This Matters
Higher thermal decomposition threshold enables retention of antioxidant activity during high-temperature polymer extrusion, injection molding, and curing operations where simpler diphenylamine derivatives would volatilize or degrade.
- [1] Baidu Baike. 防老剂405 [Antioxidant 405]. Thermal decomposition temperature: 280°C. View Source
